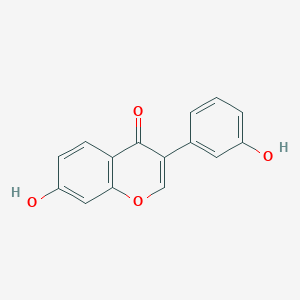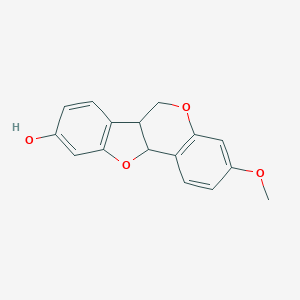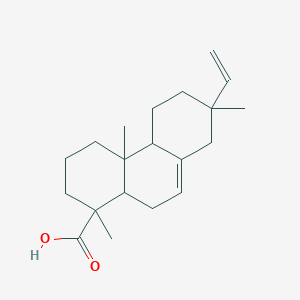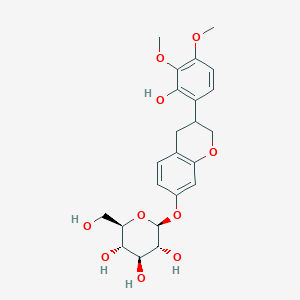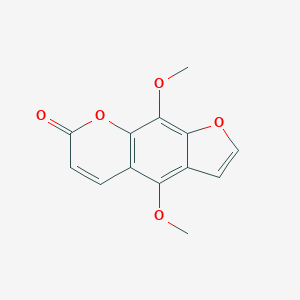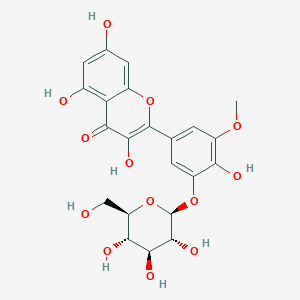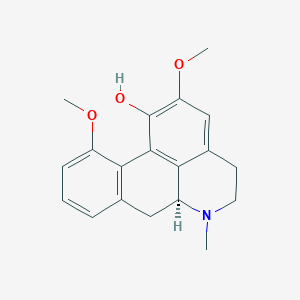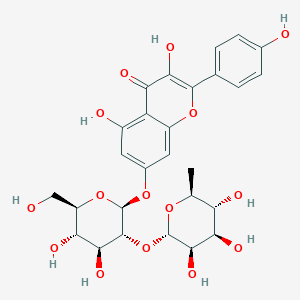
Kaempferol 7-neohesperidósido
Descripción general
Descripción
- It was isolated from the seeds of the Litchi chinensis fruit.
- This compound belongs to the flavonoid class and exhibits antioxidant and anticancer activities .
Kaempferol 7-neohesperidoside:
Aplicaciones Científicas De Investigación
Chemistry: Kaempferol 7-neohesperidoside serves as a valuable natural product for studying flavonoid glycosides and their reactivity.
Biology: It may have implications in plant physiology, as it is found in seeds.
Medicine: Its anticancer activity suggests potential therapeutic applications.
Industry: Although not directly used in industry, its study contributes to our understanding of natural compounds.
Mecanismo De Acción
- The exact mechanism by which Kaempferol 7-neohesperidoside exerts its effects is not fully elucidated.
- It likely interacts with cellular pathways related to oxidative stress, inflammation, and cell proliferation.
Direcciones Futuras
Future research endeavors should give priority to investigating the specific dosage and duration of Kaempferol 7-O-neohesperidoside administration for different pathological conditions, while simultaneously conducting deeper investigations into the comprehensible mechanisms of action related to the regulation of aryl hydrocarbon receptor (AhR) . It has the potential to be an effective therapy for numerous tumors .
Análisis Bioquímico
Biochemical Properties
Kaempferol 7-neohesperidoside interacts with various enzymes, proteins, and other biomolecules. It has been shown to have significant potential in various biological activities
Cellular Effects
Kaempferol 7-neohesperidoside has been shown to have a significant impact on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to suppress androgen-dependent and androgen-independent prostate cancer cells proliferation and induce their apoptosis .
Molecular Mechanism
The molecular mechanism of Kaempferol 7-neohesperidoside involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to affect liver cancer cells by affecting various molecular mechanisms and pathways in cancer progression .
Dosage Effects in Animal Models
The effects of Kaempferol 7-neohesperidoside vary with different dosages in animal models
Metabolic Pathways
Kaempferol 7-neohesperidoside is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specific metabolic pathways that Kaempferol 7-neohesperidoside is involved in are still being studied.
Transport and Distribution
The transport and distribution of Kaempferol 7-neohesperidoside within cells and tissues involve various transporters or binding proteins . It can also have effects on its localization or accumulation
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes: The synthetic routes for Kaempferol 7-neohesperidoside are not extensively documented. it can be obtained through chemical synthesis or isolation from natural sources.
Industrial Production Methods: Unfortunately, specific industrial production methods for this compound are not widely available in the literature.
Análisis De Reacciones Químicas
Reactions: Kaempferol 7-neohesperidoside can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products formed during these reactions would include modified forms of Kaempferol 7-neohesperidoside, such as aglycones or other glycosides.
Comparación Con Compuestos Similares
Similar Compounds:
Uniqueness: Kaempferol 7-neohesperidoside’s uniqueness lies in its specific structure and occurrence in seeds.
Propiedades
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c1-9-17(31)20(34)23(37)26(38-9)42-25-21(35)18(32)15(8-28)41-27(25)39-12-6-13(30)16-14(7-12)40-24(22(36)19(16)33)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-21,23,25-32,34-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,23+,25+,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJXENDZTYVXDP-CSJHBIPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70938402 | |
| Record name | Kaempferol 3-O-rutinoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70938402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17353-03-6, 31921-42-3 | |
| Record name | Kaempferol 7-O-neohesperidoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17353-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kaempferol 7-neohesperidoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017353036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kaempferol-7-rhamnoglucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031921423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kaempferol 3-O-rutinoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70938402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-3,5-dihydroxy-2-(4-hydroxyphenyl)-4H-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Kaempferol 7-neohesperidoside and where is it found?
A1: Kaempferol 7-neohesperidoside, also known as Kaempferol-7-O-neohesperidoside, is a flavonoid glycoside. Flavonoids are a large group of polyphenolic compounds widely distributed in plants, known for their potential health benefits. Kaempferol 7-neohesperidoside has been identified in various plant species, including Achillea nobilis [], Polygonatum sibiricum [, ], Chimonanthus nitens [], Hosta species [], and Litchi chinensis [].
Q2: How does the structure of Kaempferol 7-neohesperidoside influence its activity compared to other similar flavonoids?
A2: The specific position of the neohesperidose sugar moiety attached to the kaempferol structure plays a role in its biological activity. For instance, research has shown that Kaempferol 7-neohesperidoside did not significantly affect cholesterol biosynthesis, in contrast to Kaempferol and its 3-glucoside derivative which showed a stimulatory effect []. This suggests that the position and type of glycosylation can significantly alter the biological activity of flavonoids.
Q3: What analytical techniques are commonly employed for the identification and quantification of Kaempferol 7-neohesperidoside in plant extracts?
A3: High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD) [] and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) [, ] are commonly used techniques for the identification and quantification of Kaempferol 7-neohesperidoside. These techniques allow for the separation, detection, and structural characterization of individual flavonoids within complex plant extracts.
Q4: Are there significant variations in the content of Kaempferol 7-neohesperidoside between cultivated and wild-grown plant species?
A4: Yes, research has shown that the content of Kaempferol 7-neohesperidoside can vary significantly between cultivated and wild-grown plant species. For example, a study on Polygonatum sibiricum revealed that the wild-grown type contained a significantly higher amount of Kaempferol 7-neohesperidoside compared to the cultivated type []. This highlights the potential influence of environmental and cultivation factors on the phytochemical profile of plants.
Q5: Has Kaempferol 7-neohesperidoside shown potential in inhibiting tumor cell growth?
A5: While Kaempferol 7-neohesperidoside itself has not been extensively studied for its antitumor activity, a closely related compound, litchioside D, isolated from Litchi chinensis seeds, along with two other flavonoid glycosides, exhibited in vitro antitumor activity against A549, LAC, Hep-G2, and HeLa cell lines []. Further research is needed to determine if Kaempferol 7-neohesperidoside possesses similar antitumor properties.
Q6: What is the significance of understanding the fragmentation patterns of Kaempferol 7-neohesperidoside in mass spectrometry analysis?
A6: Understanding the fragmentation patterns of Kaempferol 7-neohesperidoside in mass spectrometry is crucial for its accurate identification and structural elucidation. Studies have focused on characterizing the fragmentation pathways of flavonoid glycosides, including Kaempferol 7-neohesperidoside, using techniques like Electrospray Ionization Tandem Quadrupole Mass Spectrometry (ESI-MS/MS) [, ]. These studies help establish specific diagnostic ions that allow researchers to confidently identify and quantify this compound in complex mixtures.
Q7: Has Kaempferol 7-neohesperidoside been investigated for its potential neuroprotective effects?
A7: While specific studies on Kaempferol 7-neohesperidoside's neuroprotective properties are limited, other flavonols, like Isorhamnetin, Kaempferol, and Quercetin, found in the ethyl acetate fraction of Opuntia ficus-indica var. saboten ripe fruit extracts, demonstrated a protective effect against oxidative stress in neuronal PC-12 cells []. This suggests potential avenues for future research exploring the neuroprotective potential of Kaempferol 7-neohesperidoside.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



